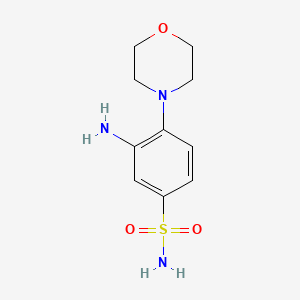

3-Amino-4-morpholin-4-ylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-morpholin-4-ylbenzenesulfonamide, commonly referred to as 4-morpholine-4-sulfonamide (4MSA) is an organic compound with a wide range of applications in the field of science. It is a white crystalline solid that is soluble in water and ethanol. 4MSA is a versatile compound with a number of properties that make it ideal for use in a variety of scientific contexts.

科学的研究の応用

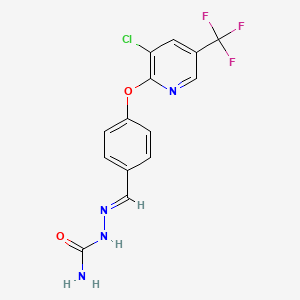

Morpholino Oligomers in Gene Function Analysis

Morpholino oligomers, closely related to the chemical structure of 3-Amino-4-morpholin-4-ylbenzenesulfonamide, are utilized extensively in the study of gene function across various model organisms. These oligomers serve as a tool to inhibit gene expression, offering insights into the roles of specific genes during developmental stages. Their application spans numerous organisms, including sea urchins, zebrafish, and mice, highlighting their versatility and effectiveness in genetic studies (Heasman, 2002).

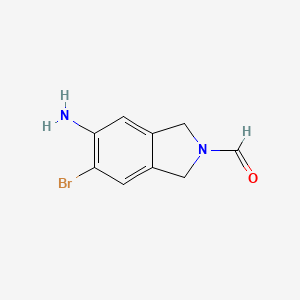

Synthesis Routes for Rivaroxaban and Its Intermediates

The synthetic processes of rivaroxaban, a notable anticoagulant, and its intermediate 4-(4-aminophenyl)-3-morpholinone, closely related to this compound, have been reviewed for their industrial viability. Among various routes, one starting with bromobenzene has been identified as particularly advantageous for large-scale manufacturing, indicating the significance of morpholine derivatives in pharmaceutical production (Zhang Fu-li, 2012).

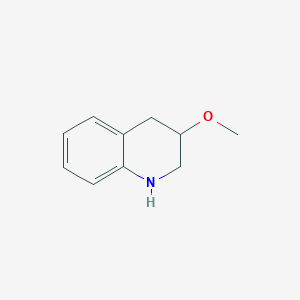

Advanced Synthetic Compounds Containing Aminobenzenesulfonamide

Research focusing on the development of novel cyclic compounds containing aminobenzenesulfonamide has shown promising directions for pharmaceutical applications. These studies have led to the synthesis of compounds with potential therapeutic benefits, underlining the chemical moiety's versatility in drug development (Kyosuke Kaneda, 2020).

Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives, related to the structural framework of this compound, continue to play a pivotal role in medicinal chemistry. These compounds have been explored for their broad bioactive spectrum, leading to applications in antimicrobial, anticancer, anti-inflammatory, and various other therapeutic areas. This underscores the ongoing interest and potential for sulfonamide-based research in addressing diverse health concerns (He Shichao et al., 2016).

作用機序

Target of Action

The primary target of 3-Amino-4-morpholin-4-ylbenzenesulfonamide is the enzyme carbonic anhydrase IX (CA IX) . This enzyme plays a crucial role in maintaining pH homeostasis within cells, particularly in tumor cells .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment, particularly in the pH balance .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathway of pH regulation within cells . This disruption can lead to a state of acidosis within the cell, affecting various downstream processes such as metabolic activity and cell proliferation .

Pharmacokinetics

Like other sulfonamide drugs, it is expected to have good bioavailability .

Result of Action

The result of this compound’s action is the disruption of normal cellular processes due to changes in pH . This can lead to the inhibition of cell proliferation, particularly in tumor cells, where CA IX is often overexpressed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect pH regulation could potentially impact the efficacy of this compound . Additionally, the stability of the compound could be affected by factors such as temperature and pH .

特性

IUPAC Name |

3-amino-4-morpholin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c11-9-7-8(17(12,14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,11H2,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOTWIFQFZJXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/no-structure.png)

![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)

![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)

![N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2717603.png)

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2717610.png)

![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)